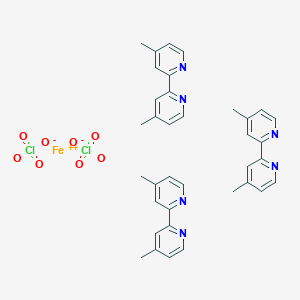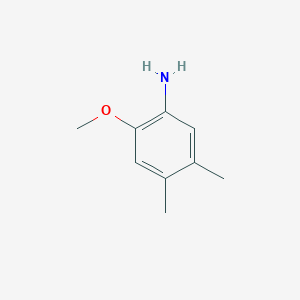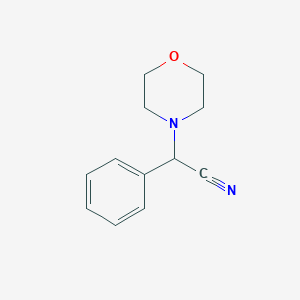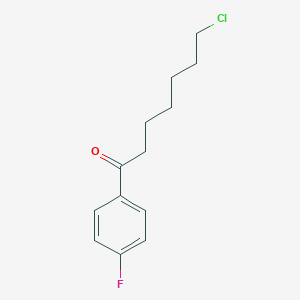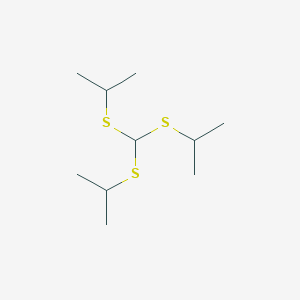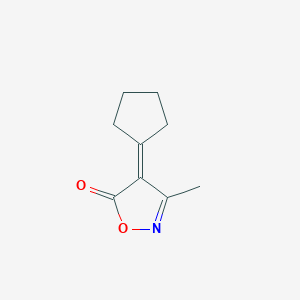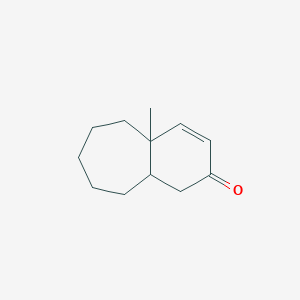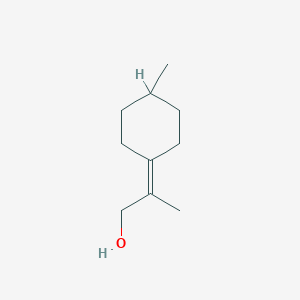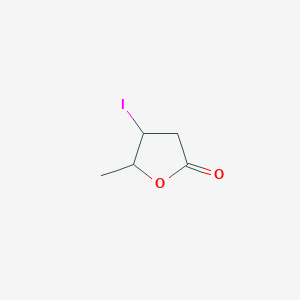
Dihydro-4-iodo-5-methylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-4-iodo-5-methylfuran-2(3H)-one is a chemical compound that belongs to the furan family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of Dihydro-4-iodo-5-methylfuran-2(3H)-one is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Dihydro-4-iodo-5-methylfuran-2(3H)-one has also been shown to interact with various receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical And Physiological Effects
Dihydro-4-iodo-5-methylfuran-2(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have suggested that Dihydro-4-iodo-5-methylfuran-2(3H)-one may have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using Dihydro-4-iodo-5-methylfuran-2(3H)-one in lab experiments include its relatively simple synthesis method, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Dihydro-4-iodo-5-methylfuran-2(3H)-one. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of material science, particularly in the preparation of functional materials such as polymers and nanoparticles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve the yield and purity of the product.
Synthesis Methods
Dihydro-4-iodo-5-methylfuran-2(3H)-one can be synthesized through a multistep process involving the reaction of iodine, acetone, and furan. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
Dihydro-4-iodo-5-methylfuran-2(3H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, Dihydro-4-iodo-5-methylfuran-2(3H)-one can be used as a building block for the synthesis of various other compounds. In material science, this compound has been used as a precursor for the preparation of functional materials such as polymers and nanoparticles.
properties
CAS RN |
18152-73-3 |
|---|---|
Product Name |
Dihydro-4-iodo-5-methylfuran-2(3H)-one |
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI Key |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
Canonical SMILES |
CC1C(CC(=O)O1)I |
Other CAS RN |
18152-73-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



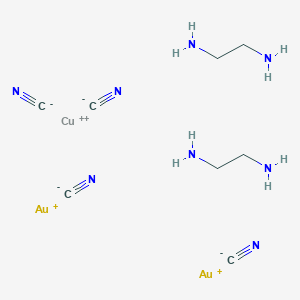
![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)


